molecular formula C10H12O2S B100289 2-[(4-Methylphenyl)thio]propanoic acid CAS No. 17431-98-0

2-[(4-Methylphenyl)thio]propanoic acid

Cat. No. B100289
CAS RN: 17431-98-0
M. Wt: 196.27 g/mol
InChI Key: QZQJNDLCXSAWEN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]propanoic acid is a compound that belongs to the family of propanoic acid derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceuticals. The compound is structurally related to various other propanoic acid derivatives that have been synthesized and studied for their anti-inflammatory, enzyme inhibition, and other pharmacological properties .

Synthesis Analysis

The synthesis of propanoic acid derivatives often involves condensation reactions, as seen in the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives . Similarly, the synthesis of 2-[4-(heteroarylmethyl)phenyl]propanoic acids involves the condensation of different aromatic compounds . Although the exact synthesis of 2-[(4-Methylphenyl)thio]propanoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving key steps such as condensation, reduction, and functional group transformations .

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives can be complex, with the presence of heterocyclic rings, stereogenic centers, and substituents that influence the overall geometry and stereochemistry of the molecule. For instance, the study of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate reveals a distorted heterocyclic ring and an enantiomorphic N-alkoxy substituent, which is inclined at a specific angle to the thiazolethione plane . This suggests that the molecular structure of 2-[(4-Methylphenyl)thio]propanoic acid would also exhibit specific geometric and stereochemical features that could influence its biological activity.

Chemical Reactions Analysis

Propanoic acid derivatives can undergo various chemical reactions, including ring closure, oxidation, and esterification. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, and is susceptible to auto-oxidation . The presence of a thioether group in 2-[(4-Methylphenyl)thio]propanoic acid suggests that it may participate in reactions such as S-alkylation or oxidation, which could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aimed to improve the chemical stability and liposolubility of the compound . The presence of substituents like the methylthio group in 2-[(4-Methylphenyl)thio]propanoic acid would affect its physical properties and could potentially enhance its solubility in organic solvents, which is important for its application in drug formulations.

Scientific Research Applications

Chemical Sorption and Environmental Impact
One significant application of related compounds, including 2-[(4-Methylphenyl)thio]propanoic acid, is their sorption to various materials, impacting environmental pollution control. Research by Werner, Garratt, and Pigott (2012) explored the sorption of phenoxy herbicides, including compounds structurally similar to 2-[(4-Methylphenyl)thio]propanoic acid, to soil, organic matter, and minerals. Their findings suggest that soil organic matter and iron oxides are crucial sorbents, highlighting the environmental relevance of these compounds in pollution mitigation efforts (Werner, Garratt, & Pigott, 2012).

Analytical Detection and Environmental Monitoring
In the context of environmental monitoring, the detection and analysis of compounds like 2-[(4-Methylphenyl)thio]propanoic acid are crucial. Islam et al. (2017) reviewed the environmental fate, behavior, and ecotoxicological effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with some similarities in application and environmental impact. Their research underscores the importance of understanding these compounds' presence in the environment and their potential effects on ecosystems and human health (Islam et al., 2017).

Reactive Extraction Techniques
Djas and Henczka (2018) explored the use of organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions, a method potentially applicable to 2-[(4-Methylphenyl)thio]propanoic acid. Their findings indicate that supercritical CO2 could be an efficient and environmentally friendly solvent for the reactive extraction of carboxylic acids, pointing to the relevance of this compound in industrial separation processes (Djas & Henczka, 2018).

Biotechnological Production and Applications
Gao, Ma, and Xu (2011) reviewed the biotechnological routes based on lactic acid production from biomass, indicating potential pathways for synthesizing compounds like 2-[(4-Methylphenyl)thio]propanoic acid. Their research highlights the importance of lactic acid as a feedstock for green chemistry, offering insights into the biotechnological production of various chemicals, including those related to 2-[(4-Methylphenyl)thio]propanoic acid (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

2-(4-methylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQJNDLCXSAWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)thio]propanoic acid

CAS RN

17431-98-0
Record name 2-[(4-methylphenyl)sulfanyl]propanoic acid
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